6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with the molecular formula C18H22N2O4 and a molecular weight of 330.38 g/mol. This compound belongs to the class of benzoxazines, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-(azepan-1-yl)-2-oxoethylamine with a suitable benzoxazine derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Industry: In the industrial sector, it can be used as an intermediate in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde
Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate
Uniqueness: . Its specific arrangement of functional groups and molecular framework contribute to its distinct properties and uses.
This comprehensive overview provides a detailed understanding of 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
6-acetyl-4-[2-(azepan-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)14-6-7-16-15(10-14)20(18(23)12-24-16)11-17(22)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQVURZPUMYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.